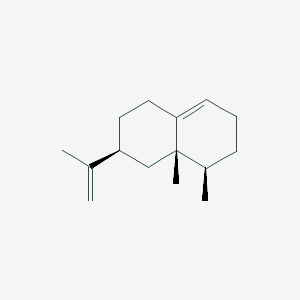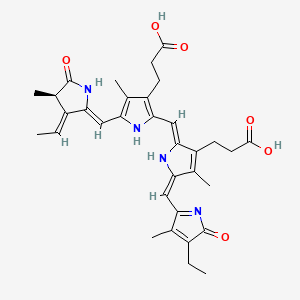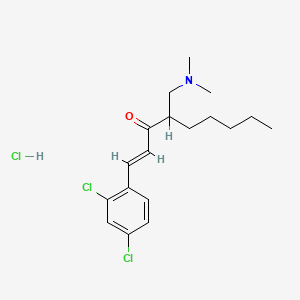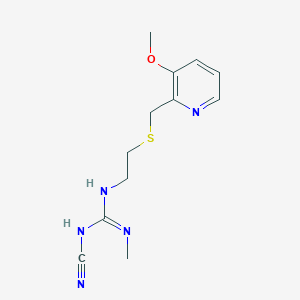
Cefdaloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefdaloxime is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria . This compound is particularly valuable in treating infections that are resistant to other antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cefdaloxime is synthesized through a series of chemical reactions involving the formation of its core β-lactam ring structure. . Common methods include acylation and cyclization reactions under controlled conditions to ensure the stability of the β-lactam ring.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the 7-ACA nucleus, followed by chemical modification to introduce the desired side chains. The process is optimized for high yield and purity, often involving advanced techniques such as crystallization and chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Cefdaloxime undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing thiazole ring, affecting the compound’s stability and activity.
Reduction: Reduction reactions can alter the oxime group, potentially impacting the antibiotic’s efficacy.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the β-lactam ring .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified side chains, which can exhibit different antibacterial spectra and potencies .
Applications De Recherche Scientifique
Cefdaloxime has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of β-lactam antibiotics and their mechanisms of action.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the development of new antibiotics.
Mécanisme D'action
Cefdaloxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
Cefdaloxime is unique among cephalosporins due to its enhanced stability against β-lactamase enzymes, which are produced by resistant bacteria. This makes it more effective against certain resistant strains compared to other cephalosporins .
Similar Compounds
Cefuroxime: Another cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefpodoxime: A third-generation cephalosporin with similar antibacterial properties but different pharmacokinetic profiles.
Cefixime: Known for its oral bioavailability and effectiveness against a range of bacterial infections.
This compound’s unique structural features and resistance to β-lactamase degradation make it a valuable antibiotic in the fight against resistant bacterial infections.
Propriétés
Formule moléculaire |
C14H15N5O6S2 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |
Clé InChI |
HOGISBSFFHDTRM-RWFJUVPESA-N |
SMILES isomérique |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canonique |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Synonymes |
RU 29246 RU-29246 RU29246 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


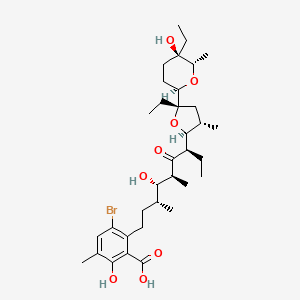


![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1239362.png)
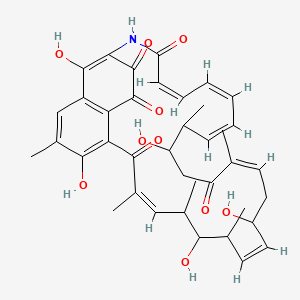
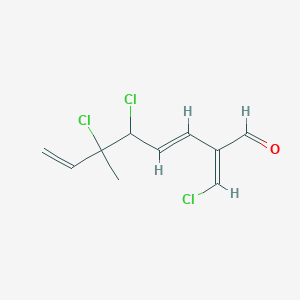
![(12E,25E)-5,16,21,32,36-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1239368.png)
![N-(6-Methoxy-pyridazin-3-yl)-4-[3-(3-p-tolyl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B1239369.png)
